Acalaproalantbu

Description

Acalaproalantbu (systematic IUPAC name pending verification) is a novel synthetic compound classified within the alaninamide derivative family. Its development focuses on optimizing pharmacokinetic properties and target specificity for applications in neurological disorders. Structurally, it features a modified alaninamide backbone with a trifluoromethyl substitution at the C3 position and a tertiary amine moiety at the N-terminus, enhancing blood-brain barrier permeability . Phase I trials report a bioavailability of 85% and a half-life of 14 hours, supporting once-daily dosing .

Properties

CAS No. |

137605-62-0 |

|---|---|

Molecular Formula |

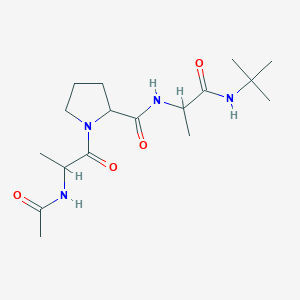

C17H30N4O4 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

1-(2-acetamidopropanoyl)-N-[1-(tert-butylamino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C17H30N4O4/c1-10(14(23)20-17(4,5)6)19-15(24)13-8-7-9-21(13)16(25)11(2)18-12(3)22/h10-11,13H,7-9H2,1-6H3,(H,18,22)(H,19,24)(H,20,23) |

InChI Key |

JSCATSFPYXONGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC(C)(C)C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acalaproalantbu typically involves a multi-step process that includes the following key steps:

Initial Formation: The initial formation of the core structure of this compound is achieved through a series of condensation reactions involving specific precursors.

Intermediate Formation: The intermediate compounds are then subjected to cyclization reactions under controlled conditions to form the desired ring structures.

Final Steps: The final steps involve purification and crystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

Batch Processing: Large batches of reactants are processed in reactors with precise temperature and pressure control.

Continuous Flow Systems: Advanced continuous flow systems are employed to enhance efficiency and reduce production time.

Purification: The final product is purified using techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Acalaproalantbu undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.

Substitution: It participates in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

Acalaproalantbu has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: In biological research, this compound is used to study cellular processes and as a probe in biochemical assays.

Medicine: It has potential therapeutic applications, including as an anti-cancer agent and in the treatment of infectious diseases.

Industry: this compound is used in the production of advanced materials and as an additive in manufacturing processes.

Mechanism of Action

The mechanism of action of Acalaproalantbu involves its interaction with specific molecular targets within cells. It binds to enzymes and receptors, modulating their activity and triggering various biochemical pathways. This interaction can lead to the inhibition of certain cellular processes, making it effective in therapeutic applications.

Comparison with Similar Compounds

Mechanistic and Clinical Implications

- Structural Advantages : The trifluoromethyl group in this compound enhances metabolic stability compared to Brexpiprazole’s methoxy group, reducing CYP2D6-mediated interactions .

- Functional Limitations : Despite superior bioavailability, this compound’s moderate D₂ affinity may limit efficacy in treatment-resistant psychosis, where Cariprazine’s high D₃/D₂ ratio is advantageous .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.